molecular formula C18H16N2O5S B2636954 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate CAS No. 896307-56-5

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Katalognummer: B2636954
CAS-Nummer: 896307-56-5
Molekulargewicht: 372.4
InChI-Schlüssel: UNZIOHCZQUBTOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 4-oxo-4H-pyran core substituted at position 6 with a ((1-methyl-1H-imidazol-2-yl)thio)methyl group and at position 3 with a 4-methoxybenzoate ester. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in antimicrobial or anti-inflammatory therapies.

Eigenschaften

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-8-7-19-18(20)26-11-14-9-15(21)16(10-24-14)25-17(22)12-3-5-13(23-2)6-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZIOHCZQUBTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyran ring, an imidazole moiety, and a methoxybenzoate group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is C17H17N2O4SC_{17}H_{17}N_{2}O_{4}S, with a molecular weight of approximately 345.39 g/mol. The presence of the thioether linkage and the methoxybenzoate group distinguishes this compound from its analogs, potentially enhancing its reactivity and biological interaction profiles.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and pyran structures exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The thioether functionality in the compound may also enhance its antimicrobial properties through mechanisms involving cell membrane disruption or inhibition of key metabolic pathways.

Antitumor Activity

Imidazole derivatives have been studied for their antitumor properties. A related compound, 4-oxo-6-(pyrimidin-2-ylthio)methyl-4H-pyran, has been identified as a functional antagonist of the apelin receptor, which plays a role in cancer progression . This suggests that the imidazole moiety in our compound might similarly interact with cancer-related pathways, warranting further investigation into its potential as an anticancer agent.

The mechanism of action for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Binding : Its structural components suggest potential interactions with various receptors, including those linked to inflammation and cancer.
  • Cell Membrane Interaction : The thioether linkage could facilitate interactions with lipid membranes, disrupting cellular integrity.

Study on Antimicrobial Properties

A study evaluating the antimicrobial efficacy of related imidazole compounds demonstrated promising results against several pathogens. The compounds were tested using the cylinder well diffusion method against strains such as S. aureus and E. coli, revealing significant inhibition zones compared to control drugs .

Pharmacological Characterization

Preliminary pharmacological studies on similar compounds have utilized techniques like surface plasmon resonance (SPR) to assess binding affinities to target receptors. These studies are crucial for understanding the efficacy and safety profiles of new drug candidates derived from this class .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-(1-methylimidazolium thioacetate)Contains thioacetate instead of methoxybenzoateDifferent biological activity profile
6-(1-methylimidazolium thiomethylpyridine)Contains a pyridine moietyVariations in chemical reactivity

The comparative analysis highlights how structural modifications can influence biological activity, underscoring the importance of continued research into this compound's derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyridine-Based Imidazole-Thioether Derivatives The compound methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate (, [M+H]+: 436.00 m/z) shares the thioether-linked imidazole and methoxybenzoate ester but uses a pyridine core instead of pyran.

2.1.2 Pyrimidine Derivatives with Imidazole-Thioether Groups 4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (, C₁₉H₁₆N₆O₃S₂, [M+Na]+: 463.0623 m/z) replaces the pyran core with a pyrimidine ring. The trimethoxyphenyl and cyano groups confer distinct electronic properties, likely influencing solubility (LogP) and metabolic stability compared to the target compound’s 4-methoxybenzoate .

2.1.3 Imidazolidinone Esters (1-Octyl-2-oxoimidazolidin-4-yl)methyl 4-methoxybenzoate () shares the 4-methoxybenzoate ester but uses an imidazolidinone core. The saturated imidazolidinone may reduce metabolic oxidation compared to the aromatic imidazole-thioether in the target compound, altering pharmacokinetics .

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Formula MW (g/mol) Analytical Method
Target Compound 4-Oxo-pyran 1-Methylimidazole-thioether, 4-MeO-Bz ester Not Provided ~386* LC-MS, HPLC (inferred)
Pyridine Analog Pyridine Benzoimidazole-thioether, 4-MeO-Bz ester C₂₄H₂₁N₃O₄S 436.00 LC-MS
Pyrimidine Analog Pyrimidine 3,4,5-Trimethoxyphenyl, cyano C₁₉H₁₆N₆O₃S₂ 463.06 HR-MS
Imidazolidinone Ester Imidazolidinone 4-MeO-Bz ester, octyl chain C₂₀H₂₈N₂O₄ 360.45 NMR, TLC

*Estimated based on structural formula.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.